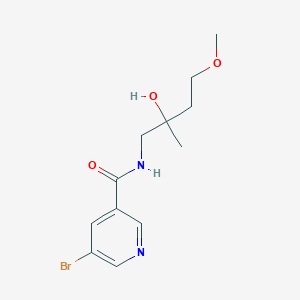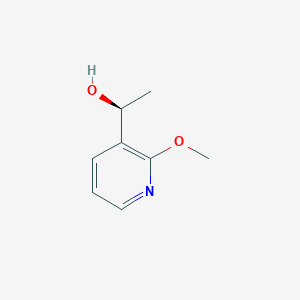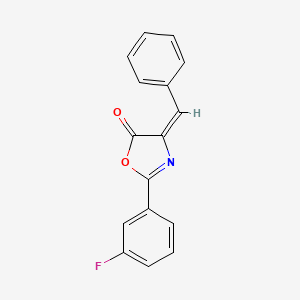
5-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3. Nicotinamide derivatives are of significant interest due to their wide range of biological activities and their potential therapeutic applications. The presence of a bromine atom at the 5-position of the nicotinamide ring can be crucial for the biological activity of these compounds .
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves halogenated precursors such as 5-bromonicotinic acid. For instance, the preparation of deuterium-labeled nicotinic acid from methyl 5-bromonicotinate via palladium-catalyzed deuterolysis has been reported, yielding a high percentage of the labeled acid . Similarly, the synthesis of 5-bromo-nicotinonitrile involves the chlorination of 5-bromo-nicotinic acid followed by a reaction with ammonium aqueous and subsequent oxidation with POCl3 . These methods demonstrate the feasibility of synthesizing halogenated nicotinamide derivatives, which could be applied to the synthesis of "5-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)nicotinamide".
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives can be characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectroscopy, ultraviolet spectroscopy, and elemental analysis . These techniques help in confirming the structure and purity of the synthesized compounds. The presence of substituents on the nicotinamide ring, such as the bromine atom and the 2-hydroxy-4-methoxy-2-methylbutyl group, would influence the chemical shifts observed in NMR and the fragmentation patterns in mass spectroscopy.
Chemical Reactions Analysis
Nicotinamide derivatives can participate in various chemical reactions, including binding to receptors. For example, certain nicotinamide derivatives have been evaluated for their binding to 5-HT3 and dopamine D2 receptors, with some showing potent affinities . The introduction of different substituents can significantly alter the binding affinities and selectivities of these compounds, which is crucial for their potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of a bromine atom and other substituents can affect these properties. For instance, the reactivity of 5-bromonicotinamide derivatives towards oxidation to form nitriles has been demonstrated . Additionally, the use of specific reagents like 2-hydroxy-5-nitrobenzyl bromide for modifying tryptophan residues in proteins indicates the reactivity of brominated compounds towards certain amino acids . The fluorometric assay of tissue N-methyltransferases with various methylnicotinamides also highlights the importance of the substituents on the nicotinamide ring for enzyme substrate specificity .
Wissenschaftliche Forschungsanwendungen
Binding Affinities and Receptor Interactions
5-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)nicotinamide and related compounds have been explored for their affinities to various receptors, demonstrating potential applications in neurobiology and pharmacology. Hirokawa, Yoshida, and Kato (1998) synthesized derivatives of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide, finding potent affinities for 5-HT3 and dopamine D2 receptors, indicating the utility of such compounds in studying receptor dynamics and potential therapeutic applications (Hirokawa, Y., Yoshida, N., & Kato, S., 1998).
Antiprotozoal Activity
The exploration of nicotinamide derivatives for antiprotozoal activities has been significant. Ismail et al. (2003) synthesized aza-analogues of furamidine, demonstrating potent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting the therapeutic potential of such compounds in treating parasitic infections (Ismail, M. et al., 2003).
Herbicidal Activity
Research into nicotinamide derivatives for agricultural applications has shown promise. Yu et al. (2021) reported the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, with some compounds exhibiting excellent herbicidal activity against specific weeds, indicating potential for the development of new herbicides (Yu, C. et al., 2021).
Eigenschaften
IUPAC Name |
5-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(17,3-4-18-2)8-15-11(16)9-5-10(13)7-14-6-9/h5-7,17H,3-4,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJBRRKWEFKNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=CC(=CN=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-(2-hydroxyethyl)phenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2528925.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2528926.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)

![N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2528931.png)

![3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine](/img/structure/B2528935.png)
![{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine](/img/structure/B2528937.png)



![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)
![4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528943.png)